3-(4-CHLOROPHENYL)-N'-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Overview
Description
3-(4-CHLOROPHENYL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a pyrazole core. It is often studied for its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 4-chlorobenzaldehyde with furan-2-carbohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to corresponding alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the pyrazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-CHLOROPHENYL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-CHLOROPHENYL)-4-{[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 3-{[(E)-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-OXAZOLIDIN-2-ONE
Uniqueness
3-(4-CHLOROPHENYL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE stands out due to its unique combination of a chlorophenyl group, a furan ring, and a pyrazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-11-5-3-10(4-6-11)13-8-14(19-18-13)15(21)20-17-9-12-2-1-7-22-12/h1-9H,(H,18,19)(H,20,21)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGBUGDKHFONEX-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324063 | |
Record name | 3-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725991 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1285600-86-3 | |
Record name | 3-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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